molecular formula C7H18Cl2N2 B14034108 (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride

(3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B14034108
M. Wt: 201.13 g/mol
InChI Key: QBMVDWRBENSOLA-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with three methyl groups and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methylation: The pyrrolidine ring undergoes methylation at the 3rd and 4th positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Amine Introduction:

    Resolution of Enantiomers: The chiral centers at the 3rd and 4th positions are resolved using chiral resolution techniques to obtain the desired (3R,4S) configuration.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine: The free base form without the dihydrochloride salt.

    (3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine hydrochloride: The monohydrochloride salt form.

Uniqueness

(3R,4S)-N,N,4-Trimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in applications requiring high solubility and stability.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(6)9(2)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1

InChI Key

QBMVDWRBENSOLA-JFYKYWLVSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1N(C)C.Cl.Cl

Canonical SMILES

CC1CNCC1N(C)C.Cl.Cl

Origin of Product

United States

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